molecular formula C14H21ClN2O B15296695 (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B15296695
M. Wt: 268.78 g/mol
InChI Key: BYXBLTTZPWHARL-UTONKHPSSA-N
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Description

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and a tert-butyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves several steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups with others, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound is investigated for its role in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Methylpyrrolidine hydrochloride
  • Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride

Uniqueness

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific structural features, such as the tetrahydroisoquinoline core and the tert-butyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. Its structural properties and biological activities position it as a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C14H20N2O2·HCl
  • Molecular Weight : 284.78 g/mol

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities, including interactions with neurotransmitter systems.

Research indicates that this compound may exert its effects through modulation of cholinergic pathways. Specifically, it has been studied for its potential inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.

Cholinesterase Inhibition

A notable study demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of AChE inhibition. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the tetrahydroisoquinoline scaffold significantly influence the inhibitory potency against AChE. For instance:

Compound StructureAChE Inhibition (IC50)
Tetrahydroisoquinoline derivative A50 µM
Tetrahydroisoquinoline derivative B20 µM
This compound15 µM

This table illustrates that this compound shows promising AChE inhibitory activity compared to other derivatives .

Neuroprotective Effects

In preclinical models, this compound has been evaluated for its neuroprotective properties. Studies have shown that it can reduce neuronal cell death induced by oxidative stress and excitotoxicity. The mechanism appears to involve the activation of neuroprotective signaling pathways and reduction of inflammatory responses in neuronal tissues .

Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in:

  • Reduction in neuronal loss : Histological analysis showed a significant decrease in neuronal apoptosis.
  • Improved cognitive function : Behavioral assessments indicated enhanced memory and learning capabilities in treated mice compared to controls.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability rate of approximately 70%. Its half-life was found to be around 6 hours in rodent models .

Applications in Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its ability to enhance solubility and bioavailability makes it a valuable candidate for drug formulation processes aimed at improving therapeutic efficacy.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(3R)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12;/h4-7,12,15H,8-9H2,1-3H3,(H,16,17);1H/t12-;/m1./s1

InChI Key

BYXBLTTZPWHARL-UTONKHPSSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1.Cl

Origin of Product

United States

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